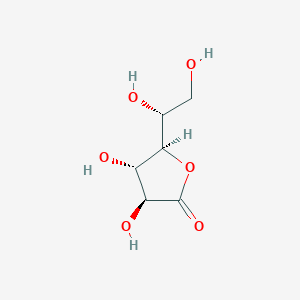

D-altrono-1,4-lactone

Description

Context within the Stereochemistry of Carbohydrate Lactones

Carbohydrate lactones, or aldonolactones, are cyclic esters formed from aldonic acids, which are themselves derived from the oxidation of the aldehyde group of an aldose sugar. ucr.edu The stereochemistry of these molecules is of fundamental importance, as the spatial arrangement of the hydroxyl (-OH) groups along the carbon chain dictates the identity and properties of the specific lactone. D-altrono-1,4-lactone is a stereoisomer of other hexono-1,4-lactones such as D-glucono-1,4-lactone, D-mannono-1,4-lactone, and D-allono-1,4-lactone. ontosight.aigoogle.com

The nomenclature specifies the parent sugar ("Altrose"), the configuration ("D"), and the ring size. The "1,4" designation indicates that the hydroxyl group on carbon-4 has cyclized with the carboxyl group at carbon-1, forming a five-membered ring known as a furanose-type lactone or γ-lactone. mdpi.com This is in contrast to 1,5-lactones (δ-lactones), which involve the C-5 hydroxyl and form a more stable six-membered ring. mdpi.comportlandpress.com In solution, an equilibrium can exist between the 1,4- and 1,5-lactone forms. portlandpress.com

The conformation of the lactone ring is heavily influenced by its stereochemistry. For five-membered 1,4-lactones, the ring typically adopts non-planar envelope (E) or twist (T) conformations to minimize steric strain. capes.gov.br Nuclear Magnetic Resonance (NMR) spectroscopy studies on related D-pentono-1,4-lactones have shown that the conformational equilibrium often favors the arrangement where the C-2 hydroxyl group is in a quasi-equatorial position. capes.gov.br The specific stereochemical configuration of this compound therefore defines its three-dimensional shape, which is crucial for its role as a synthetic intermediate and its interaction with biological systems like enzymes. acs.orgnih.gov

Overview of Research Trajectories for this compound and Related Aldonolactones

Research involving this compound and other aldonolactones follows several key trajectories, primarily focusing on their utility in synthesis and as probes for enzymatic activity.

Synthetic Intermediates: A primary area of research is the use of aldonolactones as chiral synthons. This compound and its derivatives serve as starting materials for complex organic molecules. For example, protected forms of D-altrono-1,5-lactone have been used in the synthesis of tetrahydrofurans, tetrahydropyrans, and the bioactive compound 1-epihydantocidin. grafiati.com The rigid, stereochemically defined structure of the lactone is exploited to control the stereochemistry of subsequent reaction products. researchgate.net This approach is part of a broader strategy in carbohydrate chemistry to build libraries of diverse homochiral building blocks for use in natural product synthesis. nih.gov

Enzymatic Studies: this compound is utilized as a substrate to investigate the function and specificity of various enzymes. It has been employed in studies of aldonolactone oxidoreductases, a family of enzymes involved in the biosynthesis of ascorbic acid (vitamin C) and its analogues in plants, animals, and fungi. nih.govresearchgate.net In these studies, this compound, which has a similar chemical configuration to L-galactono-1,4-lactone (a key precursor to vitamin C in plants), was tested as a substrate for certain enzyme isoforms, although it was often utilized with low efficiency. nih.gov It has also been used in research to discover the function of enzymes from the amidohydrolase superfamily, helping to identify novel lactonases. tamu.eduresearchgate.net

Broader Applications of Aldonolactones: The research trajectories for this compound are reflective of the wider applications of aldonolactones in chemical and biological research. Related compounds are widely investigated for several purposes:

Enzyme Inhibition: Aldonolactones are well-known inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. Their structural similarity to the transition state of the natural substrate allows them to bind tightly to the enzyme's active site. portlandpress.com

Biosynthesis: Compounds like L-gulono-1,4-lactone and L-galactono-1,4-lactone are critical intermediates in the biosynthetic pathways of vitamin C in animals and plants, respectively. nih.gov

Chiral Building Blocks: Many aldonolactones, such as D-erythrono-1,4-lactone and D-arabino-1,4-lactone, are used as versatile starting materials in the synthesis of pharmaceuticals and other bioactive molecules. chemimpex.comsigmaaldrich.com

Table 2: Substrate Specificity of Selected Aldonolactone Oxidoreductases This interactive table summarizes the relative activity of different aldonolactone oxidoreductases with various aldonolactone substrates, providing context for the research use of this compound. Data adapted from studies on animal and fungal enzymes. nih.gov

| Enzyme Source | Preferred Substrate | Relative Activity with L-Galactono-1,4-lactone (%) | Relative Activity with L-Gulono-1,4-lactone (%) | Relative Activity with D-Arabinono-1,4-lactone (%) |

|---|---|---|---|---|

| Animal (e.g., Rat) GulLO | L-Gulono-1,4-lactone | >70 | 100 | - |

| Fungal (e.g., Ascomycete) ALO | D-Arabinono-1,4-lactone | ~100 | ~33 | 100 |

Structure

3D Structure

Properties

CAS No. |

83602-36-2 |

|---|---|

Molecular Formula |

C6H10O6 |

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(3S,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1 |

InChI Key |

SXZYCXMUPBBULW-MGCNEYSASA-N |

Isomeric SMILES |

C([C@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for D Altrono 1,4 Lactone and Its Analogues

Classical Oxidation Pathways to D-Altrono-1,4-Lactone

The direct conversion of D-altronose to this compound is typically achieved through the oxidation of the aldehyde group of the sugar to a carboxylic acid, which then undergoes intramolecular cyclization. This process forms a stable five-membered ring, known as a γ-lactone. tdl.org

Bromine Water Oxidation Techniques

A well-established method for the oxidation of aldoses, including the synthesis of aldonolactones, involves the use of bromine water. mdpi.comnist.gov This classical reaction selectively oxidizes the aldehyde functional group at the C-1 position of an aldose to a carboxylic acid, forming the corresponding aldonic acid. tdl.org In an aqueous solution, this aldonic acid exists in equilibrium with its cyclic ester forms, the more stable of which is generally the five-membered 1,4-lactone (or γ-lactone). tdl.orgnist.gov

Table 1: Example Conditions for Bromine Water Oxidation

| Starting Material | Reagents | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|

| D-Lyxose | Bromine, Potassium Carbonate, Water, Formic Acid | Initial reaction at 0°C, followed by acidification to pH 3-4. | D-Lyxono-1,4-lactone | mdpi.com |

| D-Glucose | Bromine Water, Buffer | Slightly acidic reaction maintained by a buffer. | D-Glucono-1,4-lactone (in equilibrium with 1,5-lactone and acid) | nist.gov |

Other Oxidative Approaches

Beyond bromine water, other methods exist for the synthesis of aldono-1,4-lactones. One such approach is the dehydrative cyclization of the corresponding aldonic acid. D-Altronic acid, for example, yields this compound upon cyclization. google.comgoogle.com This cyclization is often promoted by heating the aldonic acid under a vacuum, although this can sometimes lead to incomplete conversion and thermal decomposition. google.com

An alternative method involves the electrolytic oxidation of a bromide salt to generate bromine in situ. This technique has been shown to be highly efficient for the oxidation of aldoses to lactones. tdl.org Furthermore, enzymatic methods offer a high degree of specificity. For instance, gluconolactone (B72293) oxidase (GLO) can oxidize D-glucono-1,4-lactone and D-glucono-1,5-lactone. core.ac.uk While not directly synthesizing this compound, these enzymatic systems highlight the potential for biocatalytic routes in lactone production. core.ac.uknih.gov Another approach involves the use of hypervalent iodine reagents to achieve vicinal dioxygenation of olefins under mild conditions, which can be a pathway to diols that are precursors to lactones. organic-chemistry.org

Stereocontrolled Synthesis of this compound Derivatives

The synthesis of analogues of this compound often requires the construction of new stereocenters with high precision. This is crucial for creating structurally diverse molecules for various applications. Stereocontrolled synthesis refers to the ability to preferentially form one stereoisomer over another. msu.edu

Wittig Reaction Applications for Carbon Chain Extension

The Wittig reaction is a powerful tool in organic synthesis for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. byjus.comlibretexts.org Its primary significance lies in its ability to extend a carbon chain with the resulting alkene's double bond at a precisely defined location. libretexts.orgtestbook.com This is particularly useful in carbohydrate chemistry for modifying the carbon backbone.

In the context of synthesizing lactone derivatives, the Wittig reaction can be used on a protected sugar aldehyde to add a carbon unit, which can then be further functionalized. For example, the aldehyde group of a protected sugar could be reacted with an appropriate ylide to extend the chain. Subsequent chemical steps, such as oxidation and cyclization, would then be used to form the desired lactone ring. This method provides a route to analogues that are not directly accessible from natural sugars. The reaction is valued for its reliability and the ready availability of the starting materials. testbook.commasterorganicchemistry.com

Dihydroxylation Reactions for Altrono-1,4-Lactone Formation

Asymmetric dihydroxylation is a key reaction for installing two adjacent hydroxyl groups (a diol) across a double bond with control over the stereochemistry. pearson.comwikipedia.org The Sharpless asymmetric dihydroxylation, for instance, uses osmium tetroxide in the presence of a chiral ligand to convert an alkene into a vicinal diol with high enantioselectivity. wikipedia.org

This strategy is fundamental for synthesizing sugar derivatives like altrono-1,4-lactones. A synthetic precursor containing a strategically placed double bond can undergo asymmetric dihydroxylation to create the specific stereochemistry of the hydroxyl groups found in altrose. Once the polyol chain with the correct stereoconfiguration is established, subsequent oxidation and lactonization can yield the target altrono-1,4-lactone derivative. The choice of chiral ligand (e.g., AD-mix-α or AD-mix-β) dictates which face of the alkene is hydroxylated, allowing for predictable control over the product's stereochemistry. wikipedia.org

Table 2: Reagents for Asymmetric Dihydroxylation

| Reaction | Key Reagents | Function | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Osmium Tetroxide (catalytic), Chiral Ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL), Co-oxidant (e.g., K3Fe(CN)6) | Adds two hydroxyl groups (syn-addition) across a double bond. | Enantioselective; outcome depends on the chiral ligand used. | wikipedia.org |

| Upjohn Dihydroxylation | Osmium Tetroxide (catalytic), N-Methylmorpholine N-oxide (NMO) | Adds two hydroxyl groups (syn-addition) across a double bond. | Not enantioselective (racemic or depends on substrate chirality). | wikipedia.org |

Control of Stereoselectivity in this compound Synthesis

Achieving high stereoselectivity is paramount in the synthesis of complex molecules like this compound and its derivatives. nih.govnih.gov The spatial arrangement of atoms can be controlled through various strategies, often by leveraging the existing chirality of the starting material or by using chiral catalysts and reagents. msu.edu

In the synthesis of sugar lactones, controlling the stereochemistry at multiple centers is a significant challenge. For example, the Kiliani-Fischer synthesis, a classical chain-extension method, produces a mixture of two epimeric aldonic acids, which then form the corresponding lactones. iucr.org Separating these epimers can be difficult. Modern synthetic methods aim to overcome this by directing the formation of a single desired stereoisomer.

This can be achieved through:

Substrate Control: The existing stereocenters in a carbohydrate starting material can influence the stereochemical outcome of subsequent reactions.

Reagent Control: Chiral reagents, such as in the Sharpless dihydroxylation, can induce asymmetry in the product. wikipedia.org

Catalyst Control: Chiral catalysts can create a chiral environment that favors the formation of one enantiomer or diastereomer over another. nsf.gov For instance, catalytic halolactonization of certain alkenoic acids can proceed with high diastereoselectivity to furnish fused lactone systems. semanticscholar.org

These methods enable chemists to construct the intricate and specific three-dimensional architecture of this compound and its analogues with a high degree of precision. nih.govnih.gov

Multi-Step Synthesis Strategies Incorporating this compound

Multi-step synthesis provides a logical framework for constructing complex molecules from simpler, readily available starting materials. libretexts.org These synthetic sequences can involve a wide array of reactions to introduce and modify functional groups. libretexts.orgscribd.comyoutube.com For instance, the synthesis of 1-Deoxythioglyconojirimycins has been achieved from accessible carbohydrates using a protecting group-free strategy that incorporates this compound. molaid.com Similarly, this compound is a key intermediate in the synthesis of the branched-chain sugar aceric acid, a component of rhamnogalacturonan II. researchgate.net

The design of a multi-step synthesis often involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. libretexts.org This approach helps in identifying key bond disconnections and strategic intermediates. For example, the synthesis of complex lactones can be accomplished in several steps, starting from a simpler lactone and introducing functionality through reactions like cross-metathesis and iodocyclization. nih.gov

Table 1: Examples of Multi-Step Syntheses Involving Lactone Intermediates

| Starting Material | Key Reactions | Target Molecule/Intermediate | Reference |

| D-glucono-δ-lactone | One-pot conversion, cross-metathesis, iodocyclization-deiodinization | Hagen's gland lactones | nih.gov |

| Readily available carbohydrates | Protecting group-free strategy | 1-Deoxythioglyconojirimycins | molaid.com |

| This compound | Multiple steps | Aceric acid | researchgate.net |

| Benzaldehyde | Condensation, Oxidation, Aldol condensation, Diels-Alder reaction | Dimethyl 3,4,5,6-tetraphenylphthalate | scribd.com |

Chemo-Enzymatic Synthesis of Aldonolactones (General relevance)

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, offering a powerful approach for producing complex molecules like aldonolactones. nih.govbeilstein-journals.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which can be challenging to achieve through purely chemical methods. nih.gov This approach has been successfully applied to the synthesis of various sugar derivatives and natural products. beilstein-journals.orgresearchgate.net

A key application of this strategy is the enzymatic oxidation of sugars to produce aldonic acids, which can then lactonize to form aldonolactones. For example, pyranose 2-oxidase (P2O) catalyzes the oxidation of monosaccharides like D-galactose and L-arabinose to their corresponding aldonic acids with high conversion rates. researchgate.net These aldonic acids are valuable precursors in various industries. researchgate.net Similarly, lipase-catalyzed regioselective esterification has been used to synthesize 6-O-alkanoylgluconolactones from unprotected glucono-1,5-lactones. researchgate.net

The integration of enzymatic steps can occur at different stages of a synthesis, from the creation of chiral building blocks to late-stage modifications of complex scaffolds. beilstein-journals.org This synergy between chemical and enzymatic transformations opens up new avenues for the efficient and sustainable synthesis of valuable compounds. nih.gov

Table 2: Chemo-Enzymatic Approaches to Aldonic Acids and Lactones

| Enzyme | Substrate | Product | Key Feature | Reference |

| Pyranose 2-oxidase (P2O) | D-galactose, L-arabinose | Galactonic acid, Arabinoic acid | >99% conversion | researchgate.net |

| Porcine pancreatic lipase (B570770) | Glucono-1,5-lactones | 6-O-Alkanoylgluconolactones | Regioselective esterification | researchgate.net |

| β-D-galactosidase | Maltooligosaccharides, Lactose | Galactosylmaltooligosaccharidonolactones | Regioselective transglycosylation | jst.go.jp |

| Lipase | Tri-O-acetyl-D-glucal | N-Acetyl-D-allosamine derivatives | Selective protection of primary hydroxyl group | researchgate.net |

Protecting Group Strategies in this compound Synthesis

Protecting groups are essential tools in the synthesis of complex polyfunctional molecules like this compound and its derivatives. jocpr.comthieme-connect.de They temporarily mask reactive functional groups, allowing for selective transformations at other positions within the molecule. jocpr.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its introduction and removal. jocpr.comthieme-connect.de

In carbohydrate chemistry, cyclic acetals and ketals are commonly used protecting groups. nih.gov For instance, in the synthesis of C-nucleoside analogues from D-(+)-ribono-1,4-lactone, the benzylidene protecting group has been investigated. nih.gov The study of such protecting groups is crucial as their use can sometimes lead to unexpected side reactions or structural rearrangements. nih.gov

A well-designed protecting group strategy is fundamental for the successful synthesis of complex targets. thieme-connect.de The concept of orthogonal protecting groups, which can be removed under different specific conditions, allows for the sequential deprotection and modification of various functional groups within the same molecule. jocpr.com This is particularly important in the synthesis of oligosaccharides, peptides, and other complex natural products. jocpr.comthieme-connect.de For example, the synthesis of D-lyxono-1,4-lactone derivatives involved the use of an O-isopropylidene group, which then directed the subsequent O-tosylation to a specific position due to steric hindrance. mdpi.com

Table 3: Common Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Functional Group Protected | Typical Cleavage Conditions | Reference |

| Benzylidene acetal | Diols | Acidic hydrolysis | nih.gov |

| Isopropylidene ketal | Diols | Acidic hydrolysis | nih.govmdpi.com |

| Tosyl (Ts) | Hydroxyl groups | Reductive cleavage, nucleophilic displacement | mdpi.com |

| Acyl (e.g., Acetyl) | Hydroxyl groups | Basic hydrolysis | researchgate.netjocpr.com |

| Silyl (e.g., TBDMS) | Hydroxyl groups | Fluoride ions (e.g., TBAF) | jocpr.com |

| Fmoc | Amino groups | Base (e.g., piperidine) | jocpr.com |

| t-Boc | Carboxyl groups | Acid | jocpr.com |

| Dimethoxytrityl (DMT) | Hydroxyl groups | Mild acid | jocpr.com |

| Benzoyl (Bz) | Amino groups | Base | jocpr.com |

Mechanistic Investigations of D Altrono 1,4 Lactone Chemical Reactivity

Lactone Ring Formation and Cleavage Mechanisms

The stability and reactivity of the 1,4-lactone ring are central to the chemistry of D-altrono-1,4-lactone. This five-membered ring is in a pH-dependent equilibrium with its open-chain hydroxycarboxylate form, D-altronic acid. inchem.org

The formation of the this compound ring occurs through the intramolecular esterification of D-altronic acid. This process, known as lactonization, is typically acid-catalyzed. inchem.org The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the hydroxyl group at the C4 position. Subsequent dehydration leads to the formation of the stable five-membered lactone ring.

A key synthetic route for forming lactone rings from unsaturated precursors is halolactonization. This reaction involves the electrophilic addition of a halogen to an alkene, with the subsequent intramolecular capture of the resulting halonium ion by an adjacent carboxylic acid. While this method is a general strategy for lactone synthesis, specific applications to produce this compound from an unsaturated precursor would depend on the availability of the appropriate unsaturated altronic acid derivative.

The cleavage of the lactone ring in this compound occurs via hydrolysis, a reaction that can be catalyzed by either acid or base. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the ring oxygen as a hydroxyl group leads to the ring-opened D-altronic acid. youtube.com Theoretical studies on other lactones have elucidated the balance between unimolecular (AAC1) and bimolecular (AAC2) pathways, with a general transition from AAC2 to AAC1 as acidity increases. nih.gov

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as a hydroxide (B78521) ion, the lactone ring is opened through nucleophilic acyl substitution. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and opening the ring to form the carboxylate of D-altronic acid. youtube.com The kinetics of alkaline hydrolysis have been studied for various γ-lactones, providing insight into the factors that influence the reaction rate. rsc.org

The equilibrium between the lactone and the open-chain hydroxy acid is influenced by pH. For instance, studies on the antitumor drug camptothecin (B557342) and its derivatives, which also contain a lactone ring, have shown that even a slight increase in pH from 7.1 to 7.6 leads to a significant decrease in both the lactone half-life and the equilibrium lactone percentage. nih.gov

Reaction Pathways Involving Hydroxyl Functionalities of this compound

The hydroxyl groups of this compound offer multiple sites for chemical modification. Reactions such as acylation and etherification can be performed to protect these functional groups or to synthesize derivatives with altered properties.

The regioselectivity of these reactions is a critical aspect. For example, enzymatic acylation of the related D-ribono-1,4-lactone using Candida antarctica lipase (B570770) B has been shown to be highly regioselective, yielding the 5-acyl-D-ribono-1,4-lactone as the sole product. This highlights the potential for selective modification of the primary hydroxyl group in aldonolactones.

In a study on the synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids, it was observed that esterification of all hydroxy groups could be achieved. chemrxiv.org This indicates that under appropriate conditions, all hydroxyl groups of this compound can participate in reactions.

Rearrangement Processes in Aldonolactone Systems

Rearrangement reactions in aldonolactone systems can lead to the formation of new structural isomers. One notable rearrangement is the Baeyer-Villiger oxidation, which can convert a cyclic ketone into a lactone, often with a high degree of regioselectivity and stereoselectivity. While this is a method for lactone synthesis, related rearrangements can occur in existing lactone systems under specific conditions.

Another potential rearrangement is epimerization at one or more of the chiral centers. For instance, in the synthesis of L-idaro-1,4-lactone, one method involves the epimerization of monopotassium D-glucarate. nih.gov Similar epimerization could potentially occur with this compound under basic conditions, leading to the formation of other hexonolactone isomers.

Thermal rearrangement reactions have also been observed in tricarbonyliron lactone complexes, leading to products from decarbonylation, decarboxylation, and rearrangement pathways. rsc.org

Electrophilic and Nucleophilic Reactions of the Lactone Moiety

The lactone moiety of this compound possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the carbonyl oxygen has lone pairs of electrons and can act as a nucleophile or a Lewis base. youtube.commasterorganicchemistry.com

Nucleophilic Reactions: The electrophilic nature of the carbonyl carbon is the basis for the hydrolytic cleavage of the lactone ring, as discussed earlier. Other nucleophiles, such as amines, can also attack the carbonyl carbon to yield the corresponding amides. Reductive cleavage of the lactone is also a common reaction. For example, lactones can be reduced to diols using strong reducing agents like lithium aluminum hydride.

Electrophilic Reactions: The oxygen atoms of the lactone and the hydroxyl groups can act as nucleophiles, reacting with electrophiles. For example, the hydroxyl groups can be alkylated or acylated.

The reactivity of α,β-unsaturated lactones as Michael acceptors has been studied, providing insights into their electrophilicity. nih.gov While this compound is a saturated lactone, these studies contribute to the broader understanding of lactone reactivity.

Radical Reactions and Their Role in Lactone Derivatization

Radical reactions offer a powerful tool for the functionalization of lactones at positions that are often unreactive towards traditional ionic chemistry. These reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds.

One common radical reaction involving lactones is deoxygenation. The Barton-McCombie deoxygenation, a free-radical chain reaction, can be used to replace a hydroxyl group with a hydrogen atom. This two-step process involves the conversion of the hydroxyl group into a thiocarbonyl derivative, which is then reduced by a radical initiator.

Recent advances in photoredox catalysis have expanded the scope of radical reactions for the functionalization of organic molecules, including lactones. researchgate.net For example, a metal-free photocatalyzed lactonization-alkynylation of homoallylic cesium oxalates has been developed, allowing for the formation of two new C-C bonds. chemrxiv.org Such methods could potentially be adapted for the derivatization of this compound.

The following table provides a summary of the types of reactions discussed and their general applicability to aldonolactones like this compound.

| Reaction Type | Description | Key Intermediates/Reagents | Expected Outcome for this compound |

|---|---|---|---|

| Lactonization | Intramolecular cyclization of the corresponding hydroxy acid to form the lactone ring. | Acid catalyst (e.g., H+) | Formation of the five-membered lactone ring from D-altronic acid. |

| Acid-Catalyzed Hydrolysis | Cleavage of the lactone ring under acidic conditions. | H3O+, tetrahedral intermediate | Ring opening to form D-altronic acid. |

| Base-Catalyzed Hydrolysis | Cleavage of the lactone ring under basic conditions (saponification). | OH-, tetrahedral intermediate | Ring opening to form the D-altronate salt. |

| Acylation of Hydroxyls | Esterification of the hydroxyl groups. | Acyl chlorides, anhydrides, enzymes (e.g., lipases) | Formation of ester derivatives at one or more hydroxyl positions. |

| Nucleophilic Attack at Carbonyl | Reaction with various nucleophiles at the electrophilic carbonyl carbon. | Amines, hydrides (e.g., LiAlH4) | Formation of amides, diols, etc. |

| Radical Deoxygenation | Removal of a hydroxyl group via a radical pathway. | Thiocarbonyl derivative, radical initiator (e.g., AIBN), tin hydride | Replacement of a hydroxyl group with a hydrogen atom. |

Beta-Elimination and Hydrogenation Mechanisms in Lactone Transformations

Beta-Elimination Mechanisms

Beta-elimination is a common reaction in carbohydrate chemistry, often leading to the formation of unsaturated compounds. creative-proteomics.com In the context of a polyhydroxy lactone like this compound, this reaction would involve the removal of a proton from the carbon alpha to the carbonyl group (C-2) and a leaving group from the beta-position (C-3). The general mechanism for beta-elimination can proceed through different pathways, primarily the E1cB (Elimination Unimolecular Conjugate Base) and E2 (Elimination Bimolecular) mechanisms. nih.gov

The E1cB mechanism is particularly relevant for substrates with an acidic proton and a poor leaving group, which is often the case in carbohydrate derivatives. nih.gov This pathway involves two steps:

Deprotonation: A base removes a proton from the α-carbon, forming a carbanion intermediate. The presence of the adjacent carbonyl group in the lactone ring stabilizes this carbanion through resonance.

Leaving Group Departure: The electron pair from the carbanion then facilitates the elimination of the leaving group from the β-position, resulting in the formation of a double bond between the α and β carbons.

The E2 mechanism, in contrast, is a concerted, one-step process where the base removes the α-proton simultaneously with the departure of the β-leaving group. quora.com The specific pathway followed would depend on the reaction conditions, such as the strength of the base, the nature of the leaving group, and the solvent.

In the case of this compound, the hydroxyl group at the C-3 position would typically require activation to serve as a good leaving group for a beta-elimination reaction to occur efficiently.

Table 1: Comparison of Plausible Beta-Elimination Mechanisms for this compound

| Feature | E1cB Mechanism | E2 Mechanism |

| Number of Steps | Two | One (concerted) |

| Intermediate | Carbanion | None (transition state) |

| Rate-Determining Step | Can be either proton removal or leaving group departure | Single, concerted step |

| Base Requirement | Can proceed with weaker bases | Typically requires a strong base |

| Leaving Group | Can be a poor leaving group | Requires a good leaving group |

Note: This table is based on general mechanistic principles of beta-elimination reactions and is intended to illustrate the plausible pathways for this compound in the absence of specific experimental data.

Hydrogenation Mechanisms

Hydrogenation of lactones is a reduction reaction that typically converts the lactone to a diol. Catalytic hydrogenation is a widely used method for this transformation, employing a metal catalyst and a source of hydrogen. libretexts.org For this compound, catalytic hydrogenation would be expected to yield the corresponding alditol, D-altritol.

The mechanism of catalytic hydrogenation of a lactone involves the following key steps:

Adsorption: Both the lactone and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., nickel, platinum, palladium, or ruthenium). youtube.com

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved upon adsorption to the metal surface, forming reactive metal-hydride species.

Hydrogen Transfer: The adsorbed lactone undergoes stepwise addition of hydrogen atoms from the catalyst surface to the carbonyl group. This process involves the formation of a hemiacetal intermediate, which is further reduced to the diol.

Desorption: The final product, the diol, desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

The efficiency and selectivity of the hydrogenation reaction are influenced by several factors, including the choice of catalyst, reaction temperature, hydrogen pressure, and the solvent. scirp.orgtue.nl For sugar lactones, ruthenium-based catalysts have shown high efficacy. abo.fi

Table 2: Key Parameters in the Catalytic Hydrogenation of Lactones

| Parameter | Influence on the Reaction |

| Catalyst | Determines activity and selectivity. Common catalysts include Ni, Pt, Pd, Ru. youtube.com |

| Hydrogen Pressure | Affects the rate of reaction; higher pressure generally increases the rate. scirp.org |

| Temperature | Influences reaction kinetics; optimal temperature is needed to balance rate and selectivity. scirp.org |

| Solvent | Can affect the solubility of the substrate and the interaction with the catalyst surface. |

Note: This table outlines the general influence of key parameters on the catalytic hydrogenation of lactones. Specific optimal conditions for this compound would need to be determined experimentally.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article focusing solely on the synthesis and structural diversification of the specified this compound derivatives. The user's instructions demand that the content be scientifically accurate and strictly adhere to the provided outline for this compound.

The search for specific synthetic procedures for the following derivatives of this compound did not yield relevant results:

O-Protected Analogues: Acetates, Isopropylidene, Benzylidene, Silyl, and Tosyl ethers.

Carbon-Branched Derivatives: C-Methyl and C-Hydroxymethyl altronolactones.

Deoxygenated Analogues: Dideoxylactones.

While the scientific literature extensively covers these types of modifications for other, more common sugar lactones (such as D-ribono-1,4-lactone or D-lyxono-1,4-lactone), specific examples and research findings detailing these syntheses starting from this compound are not present in the available data.

Generating an article by transposing methods from other compounds would be speculative and would not meet the required standards of scientific accuracy for this specific and less common sugar lactone. Therefore, to ensure the integrity and accuracy of the information provided, the article cannot be written as requested due to the absence of specific source material in the scientific domain.

Synthesis and Structural Diversification of D Altrono 1,4 Lactone Derivatives

Deoxygenated and Unsaturated D-Altrono-1,4-Lactone Analogues

Enonolactone Formation

The introduction of unsaturation into the lactone ring to form an enonolactone is a key strategy for creating versatile chemical intermediates. These α,β-unsaturated lactones are valuable precursors for conjugate additions and other transformations. A common and effective method for synthesizing enonolactones from protected aldonolactones is through a β-elimination reaction. researchgate.net

The process typically begins with the protection of the hydroxyl groups on the this compound that are not involved in the elimination. For instance, the 5- and 6-hydroxyl groups can be protected as an isopropylidene acetal. The next step involves the activation of the C2-hydroxyl group to create a good leaving group. This is often achieved by mesylation, where the hydroxyl group reacts with methanesulfonyl (mesyl) chloride in the presence of a base like pyridine. researchgate.net The resulting 2-O-mesyl derivative is then subjected to base-induced elimination. The base abstracts the proton at the C3 position, leading to the elimination of the mesylate group and the formation of a double bond between C2 and C3, yielding the desired hex-2-enono-1,4-lactone derivative. researchgate.net

Table 1: Synthesis of Enonolactone from this compound Derivative

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 5,6-O-Isopropylidene-D-altrono-1,4-lactone | Mesyl chloride, Pyridine | 5,6-O-Isopropylidene-2-O-mesyl-D-altrono-1,4-lactone | Mesylation |

| 2 | 5,6-O-Isopropylidene-2-O-mesyl-D-altrono-1,4-lactone | Base (e.g., DBU) | 5,6-O-Isopropylidene-D-erythro-hex-2-enono-1,4-lactone | β-Elimination |

Heteroatom-Modified Lactone Derivatives (e.g., Iminoalditols, Hydrazides)

Modifying the this compound scaffold by introducing heteroatoms such as nitrogen opens pathways to novel classes of compounds, including iminoalditols and hydrazides, which are of significant interest in medicinal chemistry.

Iminoalditols: Iminoalditols, also known as azasugars, are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. The synthesis of 1,5-dideoxy-1,5-imino-D-altritol from this compound follows a general strategy developed for other aldonolactones. dtu.dk The synthesis first requires the conversion of the C5-hydroxyl group into a suitable leaving group. The modified lactone is then treated with aqueous ammonia (B1221849). This results in an intramolecular nucleophilic substitution, where the amino group displaces the leaving group at C5 to form a cyclic 5-amino-5-deoxy-1,5-lactam. dtu.dk The final step is the reduction of the lactam functionality. Reagents such as borane (B79455) dimethyl sulfide (B99878) complex or sodium borohydride (B1222165) in the presence of an acid can be used to reduce the amide bond, yielding the target 1,5-dideoxy-1,5-imino-D-altritol. dtu.dk

Hydrazides: The lactone ring of this compound, being a cyclic ester, is susceptible to nucleophilic attack by hydrazine (B178648). This reaction, known as hydrazinolysis, results in the opening of the lactone ring to form the corresponding D-altronic acid hydrazide. researchgate.net This transformation converts the cyclic structure into a linear sugar acid derivative functionalized with a hydrazide group at one end. Hydrazides are versatile chemical intermediates used in the synthesis of various heterocyclic compounds and have applications in pharmaceuticals. organic-chemistry.orgrsyn.fyi The reaction is typically carried out by treating the lactone with hydrazine hydrate (B1144303) in a suitable solvent.

Table 2: Synthesis of Heteroatom-Modified Derivatives

| Derivative Type | Starting Material | Key Reagents | Key Intermediate | Final Product |

| Iminoalditol | 5-O-Tosyl-D-altrono-1,4-lactone | 1. Aqueous Ammonia2. Borane dimethyl sulfide | 5-Amino-5-deoxy-D-altrono-1,5-lactam | 1,5-Dideoxy-1,5-imino-D-altritol |

| Hydrazide | This compound | Hydrazine hydrate | N/A (Direct conversion) | D-Altronic acid hydrazide |

Stereochemical Control in Derivative Synthesis for this compound

The synthesis of derivatives from this compound is fundamentally governed by the principles of stereochemical control, where the pre-existing chiral centers of the starting material dictate the stereochemical outcome of the reactions. The fixed configuration of the hydroxyl groups on the altronolactone ring influences the trajectory of incoming reagents, leading to highly diastereoselective transformations.

This substrate-controlled stereoselection is evident in the synthesis of iminoalditols. dtu.dk The intramolecular cyclization to form the 5-amino-5-deoxy-1,5-lactam is an SN2 reaction. The stereochemistry at C2, C3, and C4 of the this compound ring pre-organizes the molecule in a conformation that facilitates the backside attack of the nitrogen nucleophile at C5, ensuring the inversion of configuration at this center and the formation of a specific stereoisomer of the resulting piperidine (B6355638) ring. The subsequent reduction of the lactam does not affect the existing stereocenters, meaning the stereochemical integrity of the carbohydrate backbone is transferred directly from the starting this compound to the final iminoalditol product. dtu.dk Therefore, the inherent chirality of this compound serves as the primary tool for controlling the absolute stereochemistry of the complex, polyhydroxylated nitrogen-containing ring systems derived from it.

Biochemical Transformations Involving D Altrono 1,4 Lactone

Role as Substrate for Aldonolactone Oxidoreductases

Aldonolactone oxidoreductases are a group of flavoenzymes that catalyze the final step in the biosynthesis of L-ascorbic acid (vitamin C) and its analogs in a wide variety of organisms, including animals, plants, and microorganisms. researchgate.netnih.gov These enzymes belong to the vanillyl alcohol oxidase (VAO) superfamily and are responsible for the oxidation of an aldono-1,4-lactone. nih.govresearchgate.net The specific reaction catalyzed depends on the host organism and the specific enzyme. researchgate.net Key enzymes in this family include L-gulono-1,4-lactone oxidase (GULO), D-arabinono-1,4-lactone oxidase (ALO), and L-galactono-1,4-lactone dehydrogenase (GALDH). researchgate.netnih.gov While these enzymes have preferred substrates, some exhibit a degree of cross-reactivity with other sugar lactones. wikipedia.org

L-Gulono-1,4-lactone oxidase (GULO) is the terminal enzyme in the ascorbate (B8700270) biosynthesis pathway in most animals. nih.govnih.gov It catalyzes the oxidation of L-gulono-1,4-lactone to L-xylo-hex-3-gulonolactone, which then spontaneously converts to ascorbic acid. wikipedia.org Mammalian GULO is known to use both L-gulono-1,4-lactone and L-galactono-1,4-lactone as substrates. nih.gov In contrast, some plant-based enzymes show much higher specificity; for instance, a recombinant Arabidopsis GulLO enzyme (AtGulLO5) demonstrates absolute specificity for L-gulono-1,4-lactone as its substrate, distinguishing it from mammalian GULOs. nih.govrosj.org

While enzymes within the aldonolactone oxidoreductase family can sometimes accept substrates of other members, specific research detailing the activity of L-Gulono-1,4-lactone oxidase with D-altrono-1,4-lactone as a substrate is not extensively documented in current literature. wikipedia.org The substrate specificity is a key characteristic, and further enzymatic assays would be required to determine if this compound can be processed by GULO and to what extent.

D-Arabinono-1,4-lactone oxidase (ALO) is an enzyme found in yeast that is responsible for the final step in the biosynthesis of D-erythroascorbic acid, an analog of vitamin C. researchgate.netuniprot.org The primary reaction catalyzed by ALO is the oxidation of D-arabinono-1,4-lactone. wikipedia.orgyeastgenome.org However, studies have revealed that ALO possesses a broader substrate range than some other aldonolactone oxidoreductases.

The enzyme isolated from Candida albicans has been shown to oxidize not only its principal substrate but also other sugar lactones. uniprot.org This indicates a degree of flexibility in the enzyme's active site. The known substrates for D-arabinono-1,4-lactone oxidase are detailed in the table below.

| Substrate | Enzyme Source | Product | Reference |

|---|---|---|---|

| D-Arabinono-1,4-lactone | Candida albicans, Saccharomyces cerevisiae | D-Erythroascorbate | researchgate.netuniprot.orgwikipedia.org |

| L-Galactono-1,4-lactone | Candida albicans | L-Ascorbate | researchgate.netuniprot.org |

| L-Gulono-1,4-lactone | Candida albicans | L-Ascorbate | researchgate.netuniprot.org |

| L-Xylono-1,4-lactone | Candida albicans | Dehydro-L-arabinono-1,4-lactone | uniprot.org |

Similar to GULO, direct experimental data on the activity of ALO with this compound is not prominently available. Given its demonstrated capacity to act on various L-series lactones, investigating its potential interaction with this compound could provide further insights into its catalytic mechanism.

Enzymatic Hydrolysis of Sugar Lactones, including Phosphorylated Variants

The hydrolysis of the ester bond within a lactone ring is a critical biochemical reaction catalyzed by a class of enzymes known as lactonases. wikipedia.org This process involves the addition of a water molecule across the ester linkage, resulting in the opening of the ring to form the corresponding hydroxy acid. wikipedia.org Lactonases are found across various species and can act on a wide array of substrates, from N-acylhomoserine lactones involved in bacterial quorum sensing to other cyclic esters. frontiersin.orgmdpi.com Some lactonases exhibit broad substrate specificity and can hydrolyze γ-, δ-, and ε-lactones. nih.gov

The characterization of lactonase activity typically involves monitoring the disappearance of the lactone substrate or the appearance of the hydrolyzed product. Techniques such as high-performance liquid chromatography (HPLC) can be used to separate and quantify the substrate and product over time. frontiersin.org Another method is the lactonolysis assay, where the reaction medium is acidified after enzymatic degradation to induce the re-lactonization (ring closure) of the hydrolyzed product, allowing for indirect measurement of the enzyme's activity. frontiersin.org

While the enzymatic hydrolysis of various lactones is well-studied, specific research focused on the characterization of lactonase activity with altronolactones, including this compound and its phosphorylated variants, is limited. Such studies would be necessary to identify specific enzymes capable of metabolizing this class of sugar lactones and to understand their potential biological roles.

To quantitatively describe the efficiency and affinity of an enzyme for its substrate, two key kinetic parameters are determined: the Michaelis constant (Kₘ) and the catalytic constant (kcat). libretexts.orgyoutube.com

Kₘ (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). libretexts.org It is an inverse measure of the affinity of the enzyme for its substrate; a lower Kₘ value indicates a higher affinity. libretexts.orgyoutube.com

kcat (Turnover Number): This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. libretexts.org It is a measure of the enzyme's maximum catalytic speed.

| Parameter | Definition | Significance |

|---|---|---|

| Kₘ | Substrate concentration at which the reaction velocity is half of Vmax. | Indicates the affinity of the enzyme for the substrate (inversely proportional). |

| kcat | The number of substrate molecules converted to product per enzyme active site per unit of time. | Measures the maximum rate of the catalytic reaction (turnover number). |

| kcat/Kₘ | The ratio of the catalytic constant to the Michaelis constant. | Represents the overall catalytic efficiency of the enzyme. |

Specific kinetic parameters (kcat, Kₘ) for enzymatic reactions involving this compound have not been extensively reported. Determining these values would be essential for a comprehensive understanding of its biochemical interactions and for comparing the efficiency of different enzymes that may act upon it.

Advanced Analytical Characterization of D Altrono 1,4 Lactone and Derivatives

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and its packing within the crystal lattice.

The five-membered γ-lactone ring, characteristic of altrono-1,4-lactone, is not planar. It typically adopts a puckered conformation to minimize torsional strain. The most common conformations observed in related hexono-1,4-lactones are the envelope (E) and twist (T) forms. In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth is out of the plane.

Studies on analogous sugar lactones, such as D-galactono-1,4-lactone and L-mannono-1,4-lactone, have shown that the lactone ring consistently adopts an envelope conformation. For instance, the crystal structure of L-mannono-1,4-lactone reveals a perfect E₃ conformation, where the C3 atom is out of the plane formed by the other four ring atoms (C1, C2, C4, O4). researchgate.netnih.gov Similarly, D-lyxono-1,4-lactone, another related compound, was found to crystallize in a conformation between an E₄ and a ³T₄ form. mdpi.com The specific conformation adopted is influenced by the stereochemistry of the hydroxyl groups and the resulting intramolecular and intermolecular interactions. For D-altrono-1,4-lactone, a similar puckered envelope conformation is expected, which serves to optimally position the substituents and relieve ring strain.

The presence of multiple hydroxyl groups and a carbonyl oxygen makes this compound and its derivatives capable of forming extensive hydrogen bond networks. These interactions are fundamental to their crystal packing and solid-state structure.

X-ray crystallography is a definitive method for determining the absolute configuration of chiral molecules like this compound. This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal structure. By using a specific wavelength of X-ray radiation (e.g., Cu-Kα), subtle differences in scattering intensity can be measured for Bijvoet pairs of reflections (h,k,l and -h,-k,-l).

The analysis of these differences allows for the unambiguous assignment of the R or S configuration at each stereocenter. wikipedia.org The Flack parameter is a critical value calculated during structure refinement that indicates whether the determined absolute structure is correct; a value close to zero confirms the assignment. mdpi.com This technique proved crucial in correcting the initially misassigned absolute configuration of D-galactono-1,4-lactone, which had persisted in the literature for over three decades. researchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, providing a detailed picture of intermolecular contacts.

This analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of different intermolecular contacts. For example, in the analysis of D-lyxono-1,4-lactone and its derivatives, Hirshfeld analysis was used to illustrate the various C-H···O and O-H···O interactions. mdpi.comnih.gov The fingerprint plots quantify the contribution of each type of contact (e.g., H···H, O···H, C···H) to the total crystal packing. mdpi.comnih.gov This method provides a more nuanced understanding of the forces governing the solid-state assembly of the molecules beyond classical hydrogen bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity through chemical bonds, and their spatial proximity.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide foundational information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (J-coupling), which gives information about adjacent protons. The ¹³C NMR spectrum shows the number of unique carbon atoms and their chemical shifts, distinguishing between carbonyl, C-O, and C-C environments. uobasrah.edu.iq

For a molecule as complex as this compound, 1D spectra are often insufficient for complete assignment. Two-dimensional (2D) NMR experiments are therefore essential. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of H-C-C-H spin systems along the carbon backbone of the lactone and its side chain.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. researchgate.net Each cross-peak in an HSQC or HMQC spectrum links a specific ¹H signal to its corresponding ¹³C signal, enabling unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is particularly useful for identifying connectivity to quaternary carbons, such as the C-1 carbonyl group in the lactone ring, which has no attached protons and thus does not appear in an HSQC spectrum. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to one another (<5 Å), regardless of whether they are bonded. libretexts.orgufrgs.br This is crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOESY can confirm the cis or trans relationship of substituents on the lactone ring.

The following tables present representative NMR data expected for a hexono-1,4-lactone structure based on published data for similar compounds. mdpi.com

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 4.5 - 4.8 | d | J₂,₃ ≈ 5-7 |

| H-3 | 4.4 - 4.6 | dd | J₃,₂ ≈ 5-7, J₃,₄ ≈ 4-6 |

| H-4 | 4.5 - 4.7 | m | - |

| H-5 | 3.8 - 4.0 | m | - |

| H-6, H-6' | 3.7 - 3.9 | m | - |

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | 175 - 180 |

| C-4 | 80 - 84 |

| C-2 | 70 - 74 |

| C-3 | 68 - 72 |

| C-5 | 65 - 70 |

| C-6 | 59 - 63 |

Solution-State Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for investigating the three-dimensional structure and conformational dynamics of molecules in solution. alfa-chemistry.comspringernature.comnih.gov For aldonolactones, which possess a flexible five-membered ring, NMR provides critical data on the preferred conformations and the equilibrium between them.

The conformational analysis of the γ-lactone ring is primarily achieved through the interpretation of proton (¹H) and carbon-¹³ (¹³C) NMR spectra. In solution, the five-membered ring of a 1,4-lactone is not planar and typically adopts puckered conformations, such as envelope or twist forms, to minimize steric strain. The equilibrium between these conformers is rapid on the NMR timescale, resulting in a spectrum that reflects a population-weighted average of the chemical shifts and coupling constants. nih.gov

A detailed study on the related compound D-arabinono-1,4-lactone in D₂O provides a framework for how such an analysis is conducted. researchgate.net By simulating the proton NMR spectrum, researchers can extract precise values for two-bond and three-bond proton-proton (³JHH) and carbon-proton (²JCH, ³JCH) coupling constants. These coupling constants are highly sensitive to the dihedral angles between coupled nuclei, as described by the Karplus equation. By comparing experimentally derived coupling constants with those calculated for different theoretical conformations, the most stable conformation in solution can be determined. researchgate.net For many pentono-1,4-lactones, solution-state studies have indicated a preference for an envelope conformation, where one atom is out of the plane of the other four ring atoms. researchgate.net

Table 1: Representative Proton NMR Coupling Constants for Conformational Analysis of a Generic Aldono-1,4-lactone Ring. This table illustrates typical coupling constants used to deduce ring pucker and substituent orientation. Actual values for this compound would require experimental measurement.

| Coupling | Typical Value (Hz) | Information Deduced |

|---|---|---|

| J(H1, H2) | 2-5 | Dihedral angle between C1-H and C2-H; relates to ring pucker. |

| J(H2, H3) | 4-8 | Dihedral angle between C2-H and C3-H; relates to ring pucker. |

| J(H3, H4) | 1-4 | Dihedral angle between C3-H and C4-H; relates to substituent orientation. |

Mechanistic Insights from NMR Spectroscopic Data

NMR spectroscopy is also exceptionally powerful for elucidating reaction mechanisms and dynamic processes, such as the equilibrium between the closed-ring lactone and its open-chain hydroxy acid form. bohrium.com The stability of the lactone ring is a critical factor in its chemistry, and NMR provides a direct method to quantify this equilibrium. nih.govumn.edu

Studies on various lactones have demonstrated that ¹H NMR can be used to measure the ratio of the closed lactone to the ring-opened methyl ester in the presence of an acid catalyst in deuterated methanol (B129727) (CD₃OD). nih.govresearchgate.net The appearance of new signals corresponding to the hydroxy methyl ester and the change in integration of the lactone signals allow for a quantitative assessment of the equilibrium position. umn.edu This type of analysis reveals the thermodynamic propensity of a lactone to undergo ring-opening. nih.govumn.edu

Generally, five-membered γ-lactones show a lower thermodynamic preference to ring-open compared to six-membered δ-lactones, a factor attributed to ring strain. nih.govresearchgate.net Density functional theory (DFT) calculations complement these experimental NMR studies by modeling the reaction pathways, showing that the ring-opening often proceeds through the formation of a stable oxocarbenium intermediate. rsc.org By monitoring the reaction progress over time using NMR, kinetic data can also be extracted, providing a comprehensive understanding of the lactone's reactivity. rsc.org

Table 2: Lactone Ring-Opening Equilibrium in Methanol as Determined by ¹H NMR. Data adapted from studies on various lactone ring sizes to illustrate the mechanistic insights gained from NMR. nih.gov

| Lactone Type | Example Compound | Ring-Opened Form at Equilibrium (%) | Thermodynamic Implication |

|---|---|---|---|

| γ-Lactone (5-membered) | γ-Butyrolactone | Low | Ring is relatively stable; less favorable to open. |

| δ-Lactone (6-membered) | δ-Valerolactone | High | Ring has higher strain; more favorable to open. |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are essential for identifying functional groups and providing a unique "molecular fingerprint" for structural confirmation. nih.gov

Infrared Spectroscopy for Functional Group and Ring Size Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ponder.ing A vibration is IR active if it causes a change in the molecule's dipole moment. ponder.ing For this compound, IR spectroscopy is particularly useful for identifying its key functional groups: the hydroxyl (-OH) groups and the carbonyl (C=O) group within the five-membered lactone ring. libretexts.org

The C=O stretching vibration of the ester group is one of the most intense and characteristic bands in an IR spectrum. Its position is sensitive to the ring size. For a saturated five-membered ring (γ-lactone), the C=O absorption typically appears at a higher frequency (around 1770 cm⁻¹) compared to a six-membered ring or an open-chain ester due to increased ring strain. libretexts.org The hydroxyl groups of this compound will give rise to a strong, broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of O-H stretching vibrations involved in hydrogen bonding. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Band Characteristics |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3600 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretching | 3000 - 2850 | Medium to Strong |

| Carbonyl (C=O) | Stretching (γ-lactone) | ~1770 | Strong, Sharp |

| Ester (C-O) | Stretching | 1250 - 1050 | Strong |

Raman Spectroscopy for Molecular Structure and Composition

For this compound, the C-C and C-O stretching and bending vibrations of the lactone ring and the polyol side chain would be clearly visible in the Raman spectrum. Symmetrical vibrations, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. youtube.com This technique is highly specific, providing a unique "fingerprint" that can be used for identification and to study subtle structural changes. nih.gov As Raman spectroscopy is insensitive to water, it is particularly well-suited for studying carbohydrate derivatives in aqueous solutions. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining molecular weights and deducing the elemental composition of compounds. researchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that can measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to within 5 parts per million (ppm) or better. measurlabs.comalgimed.com This level of precision allows for the determination of a molecule's "exact mass" rather than its nominal (integer) mass. libretexts.org

The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements (e.g., ¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.99491 amu). libretexts.org Since different elemental formulas that have the same nominal mass will almost always have different exact masses, HRMS can be used to unambiguously determine the elemental composition of a compound like this compound. measurlabs.comlibretexts.org This capability is invaluable for confirming the identity of a synthesized compound or for identifying an unknown substance. algimed.com

Table 4: Exact Mass Calculation for this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₆ |

| Nominal Mass | 178 amu |

| Monoisotopic Mass (Exact Mass) | 178.04774 Da |

| Typical HRMS Measurement Error | < 5 ppm |

An experimentally measured mass of 178.04774 ± 0.00089 Da (within a 5 ppm window) would provide strong evidence for the elemental composition C₆H₁₀O₆, thus confirming the identity of this compound.

Compound Reference Table

LC-MS and GC-MS for Mixture Analysis and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for analyzing mixtures and determining the purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing sugar lactones, which are often non-volatile and thermally labile. researchgate.net The liquid chromatograph separates this compound from impurities and other components in a mixture based on their interactions with the stationary and mobile phases. lcms.cz The separated components are then introduced into the mass spectrometer, which provides mass information for identification and quantification. springernature.com High-performance anion-exchange chromatography (HPAEC) combined with tandem mass spectrometry (MS/MS) offers exquisite specificity for measuring a wide range of sugars. springernature.com Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often detecting the molecule as a protonated species or an adduct with ions like sodium or chloride. researchgate.netshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution but requires the analyte to be volatile and thermally stable. Since this compound, like other aldonic acid lactones, is a polar and non-volatile molecule, chemical derivatization is necessary prior to analysis. core.ac.uk A common approach is trimethylsilylation, which converts the polar hydroxyl groups into volatile trimethylsilyl (B98337) (TMS) ethers. core.ac.uknist.gov The resulting TMS-derivatized this compound can then be separated by GC and detected by MS. This method is effective for separating different lactone isomers (e.g., 1,4-lactone vs. 1,5-lactone) and assessing purity. core.ac.uktdl.org The mass spectrometer fragments the derivatized molecules in a reproducible manner, creating a characteristic mass spectrum that serves as a chemical fingerprint for identification. nih.gov

The following table summarizes typical approaches for the analysis of sugar lactones using these techniques.

| Technique | Methodology Summary | Typical Application for this compound |

| LC-MS | Separation via HPLC (e.g., HILIC, reverse-phase) followed by ionization (e.g., ESI) and mass analysis. springernature.comshimadzu.com | Purity assessment, identification in complex matrices (e.g., reaction mixtures), and quantification. No derivatization required. |

| GC-MS | Chemical derivatization (e.g., trimethylsilylation) to increase volatility, followed by separation on a GC column and electron impact (EI) ionization. core.ac.ukd-nb.info | Isomer separation (1,4- vs. 1,5-lactone), purity assessment, and identification based on fragmentation patterns. |

Advanced MS Techniques (e.g., FT-ICR MS) for Detailed Characterization

For unambiguous structural confirmation and detailed characterization of this compound, advanced mass spectrometry techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are employed.

FT-ICR MS is distinguished by its exceptionally high resolving power and mass accuracy, often in the parts-per-billion (ppb) range. nih.gov This capability allows for the confident determination of the elemental formula of this compound and its derivatives from a highly accurate mass measurement, which is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.govnih.gov The technique has been successfully applied to the molecular characterization of dissolved organic matter and other complex mixtures, demonstrating its power in resolving thousands of chemical formulas. nih.gov

When coupled with tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) or Infrared Multiphoton Dissociation (IRMPD), FT-ICR MS can provide detailed structural insights. nih.gov In an MS/MS experiment, the ion corresponding to this compound is isolated and then fragmented. The resulting fragment ions are measured with high accuracy, allowing for the elucidation of the compound's structure, including the position of functional groups and the integrity of the lactone ring. nih.gov

| Capability | Description | Relevance for this compound |

| High Mass Accuracy | Measures mass-to-charge ratio with extreme precision (<1 ppm error). nih.gov | Enables unambiguous determination of the elemental formula (C₆H₁₀O₆). |

| Ultra-High Resolution | Ability to distinguish between ions with very similar m/z values. nih.gov | Separates the isotopic peaks clearly and resolves the target compound from any potential isobaric interferences in a complex sample. |

| Tandem MS (MS/MS) | Allows for the fragmentation of a selected ion to study its structure. nih.gov | Provides detailed structural information by analyzing fragmentation patterns, confirming the lactone structure and hydroxyl group placements. |

Chromatographic Techniques (HPLC, GC, GPC)

Chromatography is the cornerstone of the analytical characterization of this compound, providing the means to separate, identify, and quantify the compound.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of sugars and their derivatives. waters.com Because sugars often lack a strong UV-absorbing chromophore, detectors such as Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are frequently used. youtube.com Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity. lcms.cz

Gas Chromatography (GC) is a high-resolution separation technique used for volatile compounds. For the analysis of this compound, derivatization to a more volatile form (e.g., a silylated derivative) is a prerequisite. core.ac.uk GC is particularly useful for separating stereoisomers and positional isomers, such as the 1,4- and 1,5-lactones of the corresponding aldonic acid. tdl.org

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, separates molecules based on their size in solution. This technique is primarily used for the analysis of large molecules and polymers. Its application to a small molecule like this compound would be limited, unless it is being used to separate the lactone from a high-molecular-weight matrix or to study its potential aggregation or interaction with polymers.

Purity and Compositional Analysis

Assessing the purity of this compound is critical for its use in research and synthesis. Chromatographic techniques are the primary methods for determining purity and the composition of mixtures containing the lactone.

HPLC is a robust method for quantifying the purity of a this compound sample. By injecting a solution of the compound, the resulting chromatogram will show a major peak corresponding to the lactone and smaller peaks for any impurities. The purity is typically calculated based on the relative area of the main peak compared to the total area of all peaks. A purity of ≥95% for a related compound, L-Galactono-1,4-lactone, has been determined by GC. sigmaaldrich.com

In aqueous solutions, aldonic acids can exist in equilibrium with their corresponding 1,4- and 1,5-lactones. tdl.org Both HPLC and GC can be used to analyze the composition of such equilibrium mixtures. For example, GC analysis of silylated derivatives has been used to study the thermodynamics and equilibrium concentrations of gluconolactones and gluconic acid. tdl.org

| Technique | Detector(s) | Strengths for Purity/Compositional Analysis |

| HPLC | RI, ELSD, MS lcms.czyoutube.com | Excellent for quantifying non-volatile impurities; can analyze the compound in its native form. |

| GC | Flame Ionization (FID), MS | High resolution for separating isomers (e.g., 1,4- vs. 1,5-lactone) after derivatization. core.ac.uktdl.org |

Separation and Isolation Methodologies

The isolation of pure this compound from a synthesis reaction or a natural source relies on chromatographic separation techniques. The lactone is typically formed by the dehydration of the corresponding D-altronic acid, often under acidic conditions, and subsequently purified. nih.gov

Preparative High-Performance Liquid Chromatography (Preparative HPLC) is a powerful technique for isolating high-purity compounds. The principles are the same as analytical HPLC, but it is performed on a larger scale to yield milligram to gram quantities of the purified substance. A specific fraction of the eluent containing the this compound is collected as it exits the column.

Column Chromatography is a fundamental and widely used method for purification. For sugar lactones, silica (B1680970) gel or ion-exchange resins can be used as the stationary phase. google.com The crude mixture is loaded onto the top of the column, and a solvent (eluent) is passed through it. Components separate based on their differential adsorption to the stationary phase, allowing for the collection of fractions enriched in the desired lactone. For instance, paper chromatography has been used to purify L-idaro-1,4-lactone after its synthesis. nih.gov

| Method | Principle of Separation | Typical Use Case |

| Preparative HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High-resolution separation to obtain highly pure this compound for use as an analytical standard or for further experiments. |

| Column Chromatography | Adsorption or ion exchange. google.com | Initial purification of this compound from crude reaction mixtures or extracts on a larger scale. |

| Crystallization | Difference in solubility between the target compound and impurities. | Final purification step to obtain a crystalline solid product. |

Computational Chemistry Approaches to D Altrono 1,4 Lactone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. unideb.hu DFT is a widely used method that balances computational cost and accuracy, making it suitable for studying carbohydrate derivatives like altronolactones. redalyc.orgyoutube.com

One of the primary applications of DFT is the prediction of a molecule's equilibrium geometry. redalyc.org This process involves optimizing the molecular structure to find the lowest energy arrangement of its atoms. For D-altrono-1,4-lactone, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical calculations provide a detailed three-dimensional picture of the molecule in the gas phase, which can be compared with experimental data from techniques like X-ray crystallography if available. mdpi.com

Beyond molecular geometry, DFT also elucidates the electronic structure. Calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. This information is crucial for predicting the molecule's reactivity, stability, and intermolecular interaction sites.

Interactive Table: Predicted Molecular Geometry Parameters for this compound

This table presents hypothetical, yet representative, geometric parameters for the this compound ring, as would be predicted by DFT calculations at a common level of theory (e.g., B3LYP/6-31G). Actual values would require specific computation.*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C1 | O4 | - | 1.35 Å |

| Bond Length | C1 | C2 | - | 1.53 Å |

| Bond Length | C4 | O4 | - | 1.47 Å |

| Bond Angle | O4 | C1 | C2 | 110.5° |

| Bond Angle | C1 | C2 | C3 | 103.0° |

| Dihedral Angle | O4 | C1 | C2 | C3 |

The five-membered ring of a 1,4-lactone is not planar and can adopt several puckered conformations. The most common conformations are the envelope (E) and twist (T) forms. In an envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Interactive Table: Hypothetical Conformational Energy Analysis of this compound

This table illustrates a potential energy landscape for this compound, showing the relative stability of different ring conformations. The lowest energy conformer is set as the reference (0.00 kcal/mol).

| Conformation | Puckered Atom(s) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| ³E | C3 | 0.00 | 65 |

| E₄ | C4 | 0.50 | 25 |

| ³T₄ | C3, C4 | 1.20 | 10 |

Molecular Dynamics Simulations (if relevant for conformational studies)

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly relevant for studying the conformational flexibility of molecules in a solution environment, which mimics physiological conditions. collectionscanada.gc.cachemistrysteps.com

Conformational Transitions: How the lactone ring flexes and transitions between different puckered states.

Solvent Interactions: The formation and breaking of hydrogen bonds between the lactone's hydroxyl groups and surrounding water molecules.

This dynamic information is crucial for understanding how this compound behaves in solution and how its flexibility might influence its ability to bind to an enzyme. collectionscanada.gc.ca

Docking Studies for Enzyme-Substrate Interactions involving Altronolactones

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). orientjchem.org This method is vital for understanding how altronolactones might interact with enzymes like aldonolactone oxidoreductases, which are involved in the biosynthesis of vitamin C and its analogs. nist.govnih.gov

The docking process involves:

Preparation: Obtaining the 3D structures of both the enzyme (e.g., from the Protein Data Bank) and the ligand (which can be generated from DFT calculations).

Sampling: Placing the ligand in the enzyme's active site in numerous possible orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.